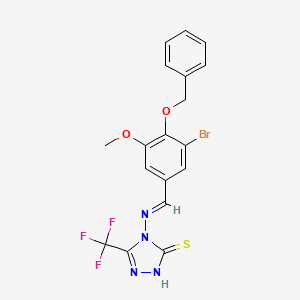
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyloxy group, and a bromomethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization to Triazole: The intermediate is then subjected to cyclization with a suitable reagent, such as thiosemicarbazide, under acidic or basic conditions to form the triazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the imine or triazole ring.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with metal ions or active sites of enzymes, inhibiting their activity. The benzylidene moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the trifluoromethyl group.
(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-one: Similar structure but has a carbonyl group instead of a thiol group.
Uniqueness
The presence of the trifluoromethyl group in (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and chemical biology.
Propiedades
IUPAC Name |
4-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrF3N4O2S/c1-27-14-8-12(9-23-26-16(18(20,21)22)24-25-17(26)29)7-13(19)15(14)28-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,25,29)/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDPLBWAKPLSH-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
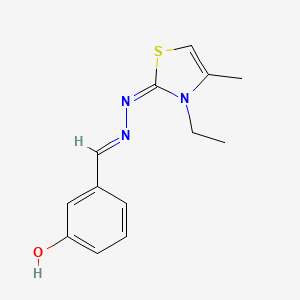
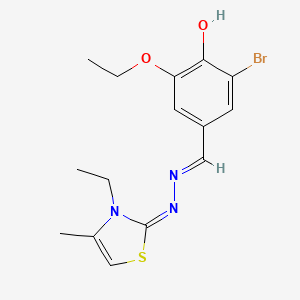
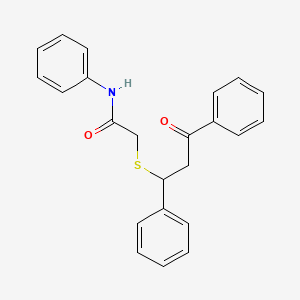
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-3-methylbenzamide](/img/structure/B7758073.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide](/img/structure/B7758080.png)
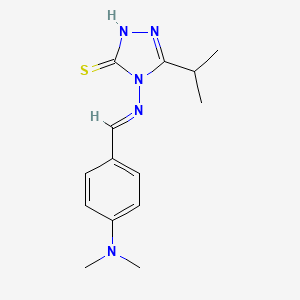
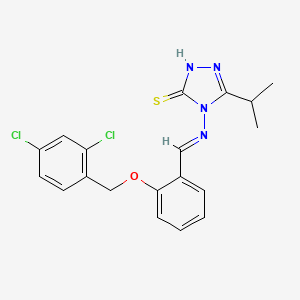
![3-Propan-2-yl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7758107.png)
![4-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-3-propan-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B7758121.png)
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7758126.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B7758130.png)
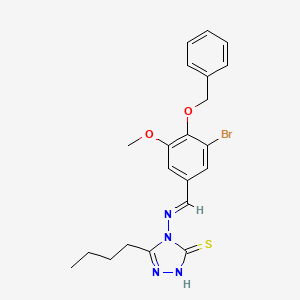
![4-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7758149.png)
methanone](/img/structure/B7758155.png)
